molecular formula C17H16N2O2 B15108204 1-(2-Methylphenyl)-3-(phenylamino)azolidine-2,5-dione

1-(2-Methylphenyl)-3-(phenylamino)azolidine-2,5-dione

Cat. No.: B15108204
M. Wt: 280.32 g/mol
InChI Key: PEAQFYZNIGYJFL-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-(phenylamino)azolidine-2,5-dione is an organic compound belonging to the class of azolidines Azolidines are heterocyclic compounds containing a five-membered ring with nitrogen and oxygen atoms This particular compound is characterized by the presence of a 2-methylphenyl group and a phenylamino group attached to the azolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-3-(phenylamino)azolidine-2,5-dione typically involves the reaction of 2-methylphenyl isocyanate with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methylphenyl isocyanate+PhenylhydrazineThis compound\text{2-Methylphenyl isocyanate} + \text{Phenylhydrazine} \rightarrow \text{this compound} 2-Methylphenyl isocyanate+Phenylhydrazine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-3-(phenylamino)azolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The phenylamino and 2-methylphenyl groups can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-3-(phenylamino)azolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Research: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-(phenylamino)azolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Methylphenyl)-3-(phenylamino)azolidine-2,4-dione
  • 1-(2-Methylphenyl)-3-(phenylamino)azolidine-2,3-dione
  • 1-(2-Methylphenyl)-3-(phenylamino)azolidine-2,6-dione

Uniqueness: 1-(2-Methylphenyl)-3-(phenylamino)azolidine-2,5-dione is unique due to its specific substitution pattern on the azolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-anilino-1-(2-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H16N2O2/c1-12-7-5-6-10-15(12)19-16(20)11-14(17(19)21)18-13-8-3-2-4-9-13/h2-10,14,18H,11H2,1H3

InChI Key

PEAQFYZNIGYJFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=CC=C3

Origin of Product

United States

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